molecular formula C8H16O4 B14273482 Methyl [(5-hydroxypentyl)oxy]acetate CAS No. 141401-20-9

Methyl [(5-hydroxypentyl)oxy]acetate

Cat. No.: B14273482
CAS No.: 141401-20-9
M. Wt: 176.21 g/mol
InChI Key: YKLYAUAUHCQZQF-UHFFFAOYSA-N
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Description

Methyl [(5-hydroxypentyl)oxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyl group and an ester functional group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(5-hydroxypentyl)oxy]acetate can be synthesized through the esterification of 5-hydroxypentanol with methyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

5-Hydroxypentanol+Methyl AcetateAcid CatalystMethyl [(5-hydroxypentyl)oxy]acetate+Methanol\text{5-Hydroxypentanol} + \text{Methyl Acetate} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Methanol} 5-Hydroxypentanol+Methyl AcetateAcid Catalyst​Methyl [(5-hydroxypentyl)oxy]acetate+Methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which provides uniform heating and reduces reaction time. Parameters such as microwave power, catalyst concentration, and reactant ratios are optimized to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-hydroxypentyl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products

    Oxidation: 5-oxopentyl acetate or 5-carboxypentyl acetate.

    Reduction: 5-hydroxypentyl alcohol.

    Substitution: Amides or different esters depending on the nucleophile used.

Scientific Research Applications

Methyl [(5-hydroxypentyl)oxy]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(5-hydroxypentyl)oxy]acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(5-hydroxypentyl)oxy]acetate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions and applications compared to simpler esters.

Properties

CAS No.

141401-20-9

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 2-(5-hydroxypentoxy)acetate

InChI

InChI=1S/C8H16O4/c1-11-8(10)7-12-6-4-2-3-5-9/h9H,2-7H2,1H3

InChI Key

YKLYAUAUHCQZQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCCCO

Origin of Product

United States

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